N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a synthetic thieno[2,3-d]pyrimidine derivative characterized by a 4-chlorophenylacetamide group at position 2 and a 5-methylfuran-2-yl substituent at position 5 of the thienopyrimidinone core. Its structural complexity arises from the fusion of the thiophene and pyrimidine rings, coupled with strategically placed substituents that influence electronic, steric, and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-7-12-20(32-15)19-13-33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)34-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUVWBADDOXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Intermediate Formation
The 5-(5-methylfuran-2-yl)thiophene-2-carboxamide precursor is synthesized via the Gewald reaction , a two-step process involving cyclocondensation of a ketone with cyanoacetamide and elemental sulfur. For the target compound, 5-methylfuran-2-carbaldehyde serves as the ketone component, reacting with cyanoacetamide and sulfur in ethanol under reflux (78°C, 12 h). The reaction is catalyzed by morpholine, yielding 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carboxamide (Fig. 1A).
Key Conditions :
Cyclocondensation with Aniline
The thiophene intermediate undergoes cyclocondensation with aniline to form the pyrimidinone ring. Heating equimolar amounts of the thiophene derivative and aniline in anhydrous xylenes (140°C, 30 h) eliminates dimethylamine, yielding 3-phenyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Fig. 1B).
Optimization Notes :
Chlorination at Position 2
The 4-oxo group is converted to a chloro leaving group using phosphorus oxychloride (POCl) . A mixture of the pyrimidinone and POCl (18.9 equivalents) is refluxed (110°C, 6 h), followed by neutralization with ammonia to yield 2-chloro-3-phenyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine (Fig. 1C).
Critical Parameters :
Preparation of the Sulfanylacetamide Moiety
Synthesis of 2-Mercapto-N-(4-chlorophenyl)acetamide
2-Chloro-N-(4-chlorophenyl)acetamide is treated with thiourea in ethanol under reflux (4 h), followed by hydrolysis with NaOH (2 M) to generate the thiolate intermediate. Acidification with HCl precipitates 2-mercapto-N-(4-chlorophenyl)acetamide (Fig. 2A).
Reaction Metrics :
Coupling of the Core and Sulfanylacetamide Group
Nucleophilic Aromatic Substitution
The chlorinated pyrimidine reacts with the thiolate anion of 2-mercapto-N-(4-chlorophenyl)acetamide in dimethylformamide (DMF) at 80°C for 24 h. Triethylamine (TEA) neutralizes HCl byproducts, facilitating the substitution (Fig. 3).
Optimized Conditions :
Characterization Data :
-
NMR (400 MHz, DMSO-d): δ 10.2 (s, 1H, NH), 7.8–7.2 (m, 9H, aromatic), 4.1 (s, 2H, CH), 2.3 (s, 3H, CH)
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent (DMF vs. THF) | DMF | +20% yield |
| Temperature | 80°C | Max efficiency |
| Reaction Time | 24 h | Complete substitution |
DMF’s high polarity stabilizes the transition state, while temperatures >80°C promote side reactions (e.g., thioether oxidation).
Catalytic Approaches
Adding potassium iodide (10 mol%) as a catalyst accelerates substitution rates by generating a more reactive iodo intermediate in situ. This reduces reaction time to 12 h with a 68% yield.
Analytical and Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms the thieno[2,3-d]pyrimidine core adopts a planar conformation, with dihedral angles <5° between fused rings. The sulfanylacetamide side chain exhibits rotational flexibility, stabilized by N–H···O hydrogen bonds.
| Step | Yield (%) | Conditions |
|---|---|---|
| Gewald reaction | 72 | Ethanol, reflux |
| Cyclocondensation | 68 | Xylenes, 140°C |
| Chlorination | 78 | POCl, 110°C |
| Thiol coupling | 65 | DMF, TEA, 80°C |
Table 2. Spectroscopic Benchmarks
| Proton Signal (δ, ppm) | Assignment |
|---|---|
| 10.2 | Acetamide NH |
| 7.8–7.2 | Aromatic H |
| 4.1 | CH (sulfanyl) |
| 2.3 | CH (furan) |
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Research
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide has shown promising anticancer properties. Studies indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural features suggest it may act through multiple pathways, enhancing its efficacy against tumors.
Key Findings :
- The compound's hybrid structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- In vitro studies have demonstrated that it can inhibit the growth of human tumor cells effectively.
Antimicrobial Potential
The unique combination of functional groups in this compound also positions it as a candidate for antimicrobial applications. Research into structurally related compounds has indicated potential effectiveness against bacterial strains and fungi, suggesting that further exploration of this compound could yield valuable insights into new antimicrobial agents.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
-
Formation of the Thieno[2,3-d]pyrimidine Core :
- This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
-
Introduction of the Furan Ring :
- The furan derivative (5-methylfuran) is introduced via substitution reactions.
-
Final Assembly :
- The final compound is formed by coupling reactions that incorporate the various moieties into the desired structure.
These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .
Case Studies
-
Anticancer Activity Evaluation :
- A study assessed the efficacy of N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenyltieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide against a panel of cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant inhibition rates across multiple cell lines, suggesting robust anticancer activity.
-
Molecular Docking Studies :
- Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific targets involved in cancer progression and microbial resistance pathways. These studies are pivotal in understanding its mechanism of action and optimizing its structure for enhanced activity .
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the functional groups involved and the biological context. For instance, the pyrimidine core might engage in hydrogen bonding with nucleic acids, while the thiophene ring could participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to its structural analogs, particularly N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide (ZINC2679496, ECHEMI ID: 379235-92-4) . Key differences include:
Substituent at the 3-position of the thienopyrimidine core: Target compound: Phenyl group (aromatic, planar). Analog: Propenyl group (aliphatic, flexible). The phenyl group enhances π-π stacking interactions with hydrophobic protein pockets, while the propenyl group may reduce steric hindrance, favoring binding to shallower cavities.
Substituent on the phenyl ring of the acetamide group :
- Target compound : 4-Chlorophenyl (electron-withdrawing, moderate lipophilicity).
- Analog : 4-Chloro-3-(trifluoromethyl)phenyl (strongly electron-withdrawing, higher lipophilicity due to CF₃).
The trifluoromethyl group increases metabolic stability and membrane permeability but may elevate toxicity risks.
Physicochemical and Computational Properties
Computational Insights :
- AutoDock4 Analysis : Docking studies suggest the target compound exhibits stronger binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase compared to the analog (ΔG = -8.5 kcal/mol), attributed to the phenyl group’s π-π interactions with Tyr-869 .
- Multiwfn Wavefunction Analysis : The 4-chlorophenyl group in the target compound generates a more polarized electron density distribution, enhancing electrostatic interactions with catalytic lysine residues (e.g., Lys-721 in EGFR) .
Bioactivity and Pharmacological Profiles
Key Findings :
- The target compound’s phenyl group at the 3-position improves kinase selectivity and potency, while the analog’s trifluoromethyl group enhances metabolic stability but increases off-target CYP3A4 inhibition.
Biological Activity
N-(4-chlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide (CAS No. 379236-32-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thieno[2,3-d]pyrimidine core and furan derivatives, suggest multiple mechanisms of action relevant to various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C25H18ClN3O3S2, with a molecular weight of 508.01 g/mol. The compound's structure includes several functional groups contributing to its biological activity, particularly in anticancer and antimicrobial domains.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClN3O3S2 |
| Molecular Weight | 508.01 g/mol |
| CAS Number | 379236-32-5 |
| Density | 1.44 g/cm³ (predicted) |
| pKa | 12.26 (predicted) |
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. The thieno[2,3-d]pyrimidine core is known for its cytotoxic effects against various cancer cell lines. For instance, compounds derived from this core have shown significant antiproliferative activity in human leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
In a comparative study, derivatives of thieno[2,3-d]pyrimidine demonstrated IC50 values ranging from 1 to 10 µM against different cancer cell lines, suggesting that modifications to the structure can enhance efficacy. Specifically, compounds with electron-donating groups at strategic positions showed improved cytotoxicity due to increased electron density facilitating interactions with cellular targets .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanylacetamide moiety is believed to enhance the compound's ability to disrupt bacterial cell walls.
Antibacterial Screening Results:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical in the context of neurodegenerative diseases and urea cycle disorders.
Enzyme Inhibition Data:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 6.28 |
| Urease | 1.21 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The thienopyrimidine core is structurally similar to known kinase inhibitors, suggesting potential applications in cancer therapy by disrupting signaling pathways involved in cell proliferation .
- Antioxidant Activity : The furan moiety may contribute antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidin-4-one core of this compound?
- Methodology : The thieno[2,3-d]pyrimidinone scaffold can be synthesized via cyclocondensation of substituted thiophene-carboxamides with urea or thiourea derivatives under acidic conditions. Key steps include optimizing reaction temperature (80–120°C) and using catalysts like p-toluenesulfonic acid to enhance ring closure efficiency. Post-synthetic modifications (e.g., introducing the 5-methylfuran-2-yl group) require Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine and phenyl groups) and acetamide NH (δ ~10.2 ppm). The 5-methylfuran moiety shows characteristic signals at δ 2.3 ppm (CH₃) and δ 6.1–6.4 ppm (furan protons).
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrimidinone, ~1650 cm⁻¹ for acetamide) and sulfanyl (C-S) vibrations (~680 cm⁻¹).
- HRMS : Use ESI+ to verify the molecular ion peak (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What preliminary assays are suitable for evaluating this compound’s kinase inhibition potential?
- Methodology : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR, VEGFR). Use ATP concentrations near Km values (10–100 μM) and test compound concentrations in a 0.1–10 μM range. Normalize results to staurosporine (positive control) and DMSO (negative control). IC₅₀ values should be validated via dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structure-activity relationship (SAR) studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular interactions influencing bioactivity. For example, in analogous compounds, the dihedral angle between the thienopyrimidine and phenyl rings (42–67°) modulates steric hindrance at the ATP-binding pocket . Conflicting SAR data may arise from polymorphic forms; compare experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) using crystallographic coordinates to identify binding pose discrepancies .
Q. What experimental designs mitigate metabolic instability of the furan moiety in in vivo studies?
- Methodology :
- Deuterium Incorporation : Synthesize deuterated analogs at metabolically labile positions (e.g., C-5 of furan) to reduce CYP450-mediated oxidation. Assess stability in liver microsome assays (e.g., human S9 fraction) .
- Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to enhance plasma half-life. Hydrolytic activation can be monitored via LC-MS in simulated gastric fluid .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodology :
- Pharmacophore Screening : Use Schrödinger’s Phase to generate a 3D pharmacophore model based on key functional groups (e.g., hydrogen-bond acceptors at pyrimidinone O, hydrophobic regions at 4-chlorophenyl). Screen against databases like ChEMBL to identify off-target kinases .
- Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER force field) to assess binding mode flexibility in kinase active sites. Clustering analysis (e.g., RMSD <2 Å) identifies stable vs. transient interactions .
Q. What strategies address low aqueous solubility during formulation for in vivo assays?
- Methodology :
- Co-solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility. Characterize via phase-solubility diagrams .
- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-diffusion. Measure encapsulation efficiency (>80%) and release kinetics (e.g., 60% release at 24h in PBS pH 7.4) .
Q. How to validate the role of the sulfanylacetamide linker in target binding via mutagenesis studies?
- Methodology :
- Alanine Scanning : Replace the sulfur atom with oxygen (sulfoxide) or methylene (CH₂) via synthetic modification. Compare binding affinities using surface plasmon resonance (SPR) with immobilized kinase domains.
- Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH changes to assess enthalpy-driven binding contributions from the sulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
